molecular formula C12H16O6S B14202617 Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate CAS No. 828276-77-3

Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate

Cat. No.: B14202617
CAS No.: 828276-77-3
M. Wt: 288.32 g/mol
InChI Key: INWUJHGKTSBANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is an organic compound that features both ester and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate typically involves the esterification of 4-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst. This is followed by the sulfonation of the resulting ester with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ethyl 4-[(benzenesulfonyl)oxy]-3-oxobutanoate.

    Reduction: Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanol.

    Substitution: Ethyl 4-[(benzenesulfonyl)oxy]-3-amino- or 3-thiobutanoate.

Scientific Research Applications

Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate exerts its effects involves the interaction of its functional groups with molecular targets. The ester group can undergo hydrolysis to release the active hydroxybutanoic acid, which can then participate in various biochemical pathways. The sulfonate group can interact with proteins and enzymes, potentially altering their activities and functions.

Comparison with Similar Compounds

Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can be compared with similar compounds such as:

    Ethyl 4-hydroxybutanoate: Lacks the sulfonate group, making it less reactive in certain chemical reactions.

    Benzenesulfonyl chloride: Contains the sulfonate group but lacks the ester functionality, limiting its applications in esterification reactions.

    Ethyl 4-[(tosyl)oxy]-3-hydroxybutanoate: Similar structure but with a tosyl group instead of a benzenesulfonyl group, which may result in different reactivity and applications.

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

828276-77-3

Molecular Formula

C12H16O6S

Molecular Weight

288.32 g/mol

IUPAC Name

ethyl 4-(benzenesulfonyloxy)-3-hydroxybutanoate

InChI

InChI=1S/C12H16O6S/c1-2-17-12(14)8-10(13)9-18-19(15,16)11-6-4-3-5-7-11/h3-7,10,13H,2,8-9H2,1H3

InChI Key

INWUJHGKTSBANH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(COS(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.